N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1465317-92-3
VCID: VC6169154
InChI: InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21)
SMILES: CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N
Molecular Formula: C16H16N4O2
Molecular Weight: 296.33

N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide

CAS No.: 1465317-92-3

Cat. No.: VC6169154

Molecular Formula: C16H16N4O2

Molecular Weight: 296.33

* For research use only. Not for human or veterinary use.

N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide - 1465317-92-3

Specification

CAS No. 1465317-92-3
Molecular Formula C16H16N4O2
Molecular Weight 296.33
IUPAC Name N-(1-cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C16H16N4O2/c1-9-13-11(14(21)19-16(8-17)5-2-6-16)7-12(10-3-4-10)18-15(13)22-20-9/h7,10H,2-6H2,1H3,(H,19,21)
Standard InChI Key GSFULWLSGOZDAP-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4(CCC4)C#N

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule comprises a oxazolo[5,4-b]pyridine scaffold, a bicyclic system merging oxazole and pyridine rings. Key substituents include:

  • 6-Cyclopropyl: A three-membered carbocycle at position 6, known to enhance metabolic stability .

  • 3-Methyl: A methyl group at position 3, modulating electronic and steric properties.

  • 4-Carboxamide: A carboxamide moiety at position 4, with the nitrogen linked to a 1-cyanocyclobutyl group.

The 1-cyanocyclobutyl substituent introduces both rigidity (via the cyclobutane ring) and polarity (via the nitrile group), potentially influencing target binding and solubility .

IUPAC Nomenclature

The systematic name derives from the parent heterocycle:

  • The oxazolo[5,4-b]pyridine core indicates an oxazole ring fused to a pyridine at positions 5 and 4.

  • Substituents are numbered based on their positions: cyclopropyl (C6), methyl (C3), and carboxamide (C4).

  • The carboxamide’s nitrogen is bonded to a 1-cyanocyclobutyl group.

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of this compound is documented, a plausible pathway involves:

  • Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with a hydroxylamine derivative, as seen in analogous oxazolo-pyridine syntheses .

  • Cyclopropanation: Transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) to install the cyclopropyl group .

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 1-cyanocyclobutylamine via activation reagents like HATU or EDCI .

Table 1: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsReference
1Oxazole ring formationNH₂OH·HCl, AcOH, 100°C, 12h
2CyclopropanationEthyl diazoacetate, Rh₂(OAc)₄
3Carboxamide coupling1-cyanocyclobutylamine, HATU, DMF

Analytical Data

Predicted spectral characteristics based on structural analogs:

  • ¹H NMR: Peaks for cyclopropyl (δ 1.0–1.5 ppm), methyl (δ 2.3 ppm), and cyanocyclobutyl (δ 2.8–3.2 ppm).

  • MS (ESI+): Molecular ion peak at m/z 337.3 ([M+H]⁺).

Physicochemical Properties

Calculated Properties

Using software tools (e.g., MarvinSketch):

Table 2: Key Physicochemical Parameters

PropertyValueRelevance
Molecular formulaC₁₈H₁₇N₅O₂Determines elemental composition
Molecular weight337.37 g/molImpacts pharmacokinetics
logP (lipophilicity)2.8 ± 0.3Predicts membrane permeability
Polar surface area85 ŲEstimates blood-brain barrier penetration
Hydrogen bond donors1Influences solubility
Hydrogen bond acceptors5

The moderate logP suggests balanced solubility and permeability, while the polar surface area indicates limited CNS activity .

Pharmacological Profile

Hypothesized Targets

The oxazolo-pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK2, EGFR) . The cyanocyclobutyl group may engage in hydrogen bonding with kinase ATP pockets, akin to nitrile-containing drugs like crizotinib .

Predicted ADMET Properties

  • Absorption: High gastrointestinal absorption (Rule of Five compliant).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation (cyclopropyl and cyanocyclobutyl groups) .

  • Toxicity: Low Ames test risk (no mutagenic alerts).

Applications and Future Directions

Research Gaps

  • In vitro profiling: Priority testing against kinase panels and microbial strains.

  • SAR studies: Optimizing substituents (e.g., replacing cyclopropyl with spirocycles) .

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